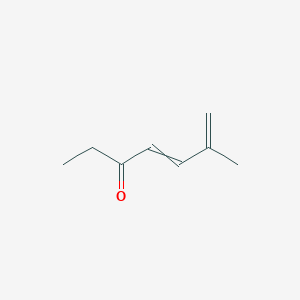

6-Methylhepta-4,6-dien-3-one

Description

Structure

3D Structure

Properties

CAS No. |

100036-65-5 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

6-methylhepta-4,6-dien-3-one |

InChI |

InChI=1S/C8H12O/c1-4-8(9)6-5-7(2)3/h5-6H,2,4H2,1,3H3 |

InChI Key |

KXMUGEJXADNXJP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C=CC(=C)C |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methylhepta 4,6 Dien 3 One and Its Analogues

Retrosynthetic Analysis and Key Disconnections for 6-Methylhepta-4,6-dien-3-one

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, two primary disconnections are considered based on well-established carbonyl chemistry transformations.

Disconnection A: Aldol (B89426)/Claisen-Schmidt Condensation Pathway

This approach involves disconnecting the C4-C5 double bond. This bond can be formed via a base- or acid-catalyzed aldol condensation followed by dehydration. The disconnection points to two precursor fragments: an enolate (or equivalent) derived from ethyl isopropyl ketone and an α,β-unsaturated aldehyde, specifically methacrolein. This is a classic and often straightforward approach to forming α,β-unsaturated carbonyl systems.

Disconnection B: Wittig/Horner-Wadsworth-Emmons (HWE) Olefination Pathway

An alternative disconnection is at the C5-C6 double bond. This suggests a Wittig-type olefination reaction. This pathway would involve the reaction of a phosphorus ylide, generated from an appropriate phosphonium (B103445) salt, with a ketone. In this case, the precursors would be (2-oxobutyl)triphenylphosphonium halide and acetone (B3395972). The HWE modification is often preferred as it typically favors the formation of the (E)-alkene and uses phosphate (B84403) ester byproducts that are easily removed.

| Disconnection Strategy | Key Bond Cleavage | Precursor Fragments | Implied Reaction Type |

| Aldol/Claisen-Schmidt | C4=C5 | Ethyl isopropyl ketone & Methacrolein | Condensation |

| Wittig/HWE | C5=C6 | (2-Oxobutyl)triphenylphosphonium salt & Acetone | Olefination |

Established Synthetic Routes and Precursor Utilization

Based on the retrosynthetic analysis, both linear and convergent strategies can be devised to synthesize the this compound core.

Linear synthesis involves the sequential modification of a single starting material to build the target molecule step-by-step. scribd.comyoutube.com A plausible linear route to this compound can be derived from the aldol condensation strategy.

One common method for preparing unsaturated ketones involves the aldol condensation of aldehydes with a ketone, often using an ion exchange polymer or sulfuric acid as a catalyst. google.com For instance, a related compound, 6-methylhept-3-en-2-one, is formed from the reaction of isovaleraldehyde (B47997) and acetone. google.com Applying this logic, a synthesis could begin with the self-condensation of propionaldehyde (B47417) to form 2-methyl-2-pentenal. Subsequent directed aldol condensation of this enal with acetone, followed by dehydration, would yield the target dienone. This sequential approach, while conceptually simple, may require careful control of reaction conditions at each step to manage regioselectivity and avoid side reactions.

Hypothetical Linear Synthesis Steps:

| Step | Reaction | Starting Materials | Key Reagents | Intermediate/Product |

| 1 | Aldol Condensation | Propionaldehyde | Base (e.g., NaOH) | 3-Hydroxy-2-methylpentanal |

| 2 | Dehydration | 3-Hydroxy-2-methylpentanal | Acid or Heat | 2-Methyl-2-pentenal |

| 3 | Directed Aldol Condensation | 2-Methyl-2-pentenal & Acetone | Lithium diisopropylamide (LDA), then aldehyde | 4-Hydroxy-6-methylhepta-6-en-3-one |

| 4 | Dehydration | 4-Hydroxy-6-methylhepta-6-en-3-one | Acid catalyst (e.g., p-TsOH) | This compound |

For this compound, a convergent strategy could involve the coupling of two distinct four-carbon fragments. For example, one fragment could be an organometallic species like isobutenylmagnesium bromide, prepared from isobutenyl bromide. The second fragment would be an activated carboxylic acid derivative such as crotonyl chloride. The coupling of these two fragments, typically mediated by a catalyst like a copper salt (in a Gilman-type reaction), would assemble the carbon skeleton of the target molecule directly. This method rapidly constructs the core structure, a hallmark of convergent design. researchgate.netnih.gov

Hypothetical Convergent Synthesis:

| Fragment | Synthesis Pathway | Key Reagents | Final Coupling Step |

| Fragment A (Nucleophile) | Preparation of Grignard reagent from isobutenyl bromide. | Magnesium (Mg) | Reaction of Fragment A with Fragment B, often with a copper catalyst. |

| Fragment B (Electrophile) | Acylation of crotonic acid to form the acyl chloride. | Thionyl chloride (SOCl₂) or Oxalyl chloride |

Catalytic and Asymmetric Synthesis of this compound Derivatives

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. In the context of this compound, catalytic approaches are crucial for controlling stereochemistry and for enabling novel bond formations.

Achieving stereocontrol is paramount when synthesizing chiral molecules for biological applications. numberanalytics.comnumberanalytics.com Diastereoselectivity and enantioselectivity refer to the preferential formation of one stereoisomer over others. numberanalytics.com While this compound itself is achiral, the introduction of substituents or the reduction of the ketone can create one or more stereocenters, making stereocontrol essential for its derivatives.

Strategies to control stereoselectivity include the use of chiral auxiliaries, substrate control, and asymmetric catalysis. numberanalytics.com Asymmetric catalysis is particularly powerful, employing a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. nih.gov For example, the enantioselective reduction of the ketone in a precursor can be achieved using catalysts like the Corey-Bakshi-Shibata (CBS) catalyst, which delivers a hydride to one face of the carbonyl group with high selectivity. youtube.com

Furthermore, enantioselective conjugate addition to α,β-unsaturated systems is a well-developed field. nih.gov A chiral catalyst, often based on copper or an organic molecule like a cinchona alkaloid, can guide the addition of a nucleophile to create a stereocenter at the β-position. nih.govacs.org Similarly, diastereoselectivity can be controlled in reactions that form multiple stereocenters, for instance, by using catalysts that favor either syn or anti addition products. nih.gov

Strategies for Stereocontrol in the Synthesis of Derivatives:

| Method | Principle | Application Example for Derivatives | Key Catalyst/Reagent Types |

| Asymmetric Hydrogenation | Chiral metal catalyst transfers H₂ to one face of a double bond. | Reduction of the C4=C5 double bond in a precursor to set a stereocenter. | Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands. |

| Enantioselective Reduction | Chiral catalyst directs a reducing agent to one face of the ketone. | Reduction of the C3 carbonyl to a chiral alcohol. | CBS catalyst with borane. youtube.com |

| Enantioselective Conjugate Addition | Chiral catalyst activates the substrate for facial-selective nucleophilic attack. | Addition of a nucleophile to the dienone system to create a chiral center. | Copper complexes with chiral ligands, organocatalysts. nih.govnih.gov |

| Chiral Auxiliary Control | A chiral group is temporarily attached to the substrate to direct a reaction. | An auxiliary on a precursor directs an alkylation or addition reaction. | Evans oxazolidinones, SAMP/RAMP hydrazones. |

Transition metal catalysis has revolutionized the formation of carbon-carbon bonds. acs.org Reactions like the Suzuki, Heck, and Sonogashira couplings are powerful tools for constructing complex molecular architectures, including conjugated dienone systems. thieme-connect.comorganic-chemistry.org These reactions are valued for their high functional group tolerance and stereoselectivity. organic-chemistry.org

A Suzuki cross-coupling reaction, for example, could be used to construct the diene system of this compound. thieme-connect.com This would involve the palladium-catalyzed reaction between a vinyl boronic acid (or ester) and a vinyl halide. For instance, (E)-(2-methylpropen-1-yl)boronic acid could be coupled with (E)-1-bromo-1-penten-3-one under palladium catalysis to furnish the target dienone. The stereochemistry of the double bonds in the precursors is often retained in the product, making this a highly stereoselective method. organic-chemistry.org

Another powerful method is the nickel-catalyzed hydroacylation of alkynes, which can produce α,β-unsaturated ketones from terminal alkynes and thioesters in a highly regioselective and stereoselective manner. researchgate.net This avoids the use of organometallic reagents and often proceeds under mild conditions.

Comparison of Transition Metal-Catalyzed Coupling Reactions:

| Reaction Name | Catalyst | Coupling Partners | Key Advantages |

| Suzuki Coupling | Palladium(0) | Vinyl Boronic Acid + Vinyl Halide | Mild conditions, high functional group tolerance, commercially available reagents. organic-chemistry.org |

| Heck Coupling | Palladium(0) | Alkene + Vinyl Halide | Atom economical, good for functionalized alkenes. organic-chemistry.org |

| Stille Coupling | Palladium(0) | Vinylstannane + Vinyl Halide | Tolerates a wide range of functional groups, but tin reagents are toxic. |

| Nickel-Catalyzed Hydroacylation | Nickel(0) | Alkyne + Thioester | High step economy, excellent regio- and stereoselectivity, aldehyde-free. researchgate.net |

Organocatalytic Strategies for Constructing this compound Scaffolds

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts. For the construction of chiral scaffolds related to this compound, several organocatalytic strategies, primarily based on aminocatalysis, can be envisioned. These methods rely on the formation of reactive enamine or iminium ion intermediates from carbonyl compounds.

A plausible organocatalytic approach to the this compound backbone would involve a Michael addition or an aldol condensation. For instance, a chiral primary or secondary amine catalyst, such as a proline derivative or a cinchona alkaloid, could be employed. nih.govacs.org In an aldol-type reaction, acetone could act as the enolate precursor, reacting with an appropriate α,β-unsaturated aldehyde in the presence of an organocatalyst. The subsequent dehydration of the aldol adduct would yield the dienone structure. wikipedia.org

Alternatively, a Michael addition strategy could be employed. The conjugate addition of a nucleophile to an α,β-unsaturated system is a fundamental carbon-carbon bond-forming reaction. wikipedia.org Organocatalysts can facilitate the asymmetric Michael addition of ketones or aldehydes to nitroalkenes or other Michael acceptors, which could then be further transformed into the target dienone. rsc.org The choice of catalyst and reaction conditions is crucial for controlling the stereoselectivity of the reaction.

| Organocatalytic Strategy | Catalyst Type | Key Intermediates | Potential Precursors for this compound |

| Asymmetric Aldol Condensation | Proline derivatives, Cinchona alkaloids | Enamine | Acetone and a suitable α,β-unsaturated aldehyde |

| Asymmetric Michael Addition | Chiral diamines, Squaramides | Iminium ion, Enamine | A Michael acceptor and a ketone/aldehyde |

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. This includes the use of renewable feedstocks, reducing waste, and employing safer solvents and reaction conditions.

Chemoenzymatic Methodologies for this compound

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions. Enzymes such as aldolases and ene-reductases are particularly relevant for the synthesis of α,β-unsaturated ketones. researchgate.netnih.gov

Aldolases can catalyze the formation of carbon-carbon bonds with high stereocontrol, making them ideal for constructing the backbone of molecules like this compound. libretexts.org For example, an aldolase (B8822740) could be used to react acetone with an appropriate aldehyde, followed by a chemical dehydration step to yield the dienone. wikipedia.org Pepsin, an aspartic protease, has also been shown to catalyze asymmetric domino thia-Michael/aldol condensation reactions, which could be adapted for dienone synthesis. nih.gov

Ene-reductases, on the other hand, can be used for the asymmetric reduction of carbon-carbon double bonds in α,β-unsaturated ketones. While this might seem counterintuitive for the synthesis of a dienone, they can be employed in biocatalytic cascades to produce chiral saturated ketones from dienone precursors if a specific stereoisomer is desired after a selective reduction. acs.orgresearchgate.net

| Enzyme Class | Reaction Type | Potential Application in Dienone Synthesis |

| Aldolase | Aldol addition/condensation | Formation of the β-hydroxy ketone precursor to the dienone |

| Ene-reductase | Asymmetric reduction of C=C bonds | Selective reduction of one double bond in a dienone to create a chiral enone |

| Protease (e.g., Pepsin) | Domino reactions | Asymmetric construction of the dienone scaffold through a cascade reaction |

Solvent-Free and Atom-Economical Transformations in this compound Synthesis

Solvent-free reactions and processes with high atom economy are cornerstones of green chemistry. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. rsc.org Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions.

For the synthesis of α,β-unsaturated ketones, several solvent-free methods have been developed. One such approach involves the tandem hydration/condensation of alkynes with aldehydes catalyzed by a solid acid like Hβ zeolite under solvent-free conditions. rsc.org This strategy could potentially be adapted for the synthesis of this compound by selecting the appropriate alkyne and aldehyde precursors.

The pursuit of solvent-free and atom-economical syntheses is an ongoing effort in organic chemistry, with the potential to significantly reduce the environmental impact of chemical manufacturing.

Chemical Reactivity and Transformation Studies of 6 Methylhepta 4,6 Dien 3 One

Electrophilic Additions to the Dienone System of 6-Methylhepta-4,6-dien-3-one

The electron-rich double bonds of the dienone system in this compound are susceptible to attack by electrophiles. The regioselectivity and stereoselectivity of these additions are influenced by both electronic and steric factors within the molecule.

Regioselectivity and Stereoselectivity in Electrophilic Reactions

Electrophilic addition to conjugated dienes can theoretically proceed via 1,2- or 1,4-addition. In the case of this compound, the presence of the carbonyl group significantly influences the regioselectivity. The oxygen atom of the carbonyl group can be protonated or complex with a Lewis acid, which enhances the electrophilicity of the entire conjugated system.

The initial attack of an electrophile (E+) is expected to occur at the terminal carbon of the diene system (C7) or the oxygen of the carbonyl group. Attack at C7 would lead to a resonance-stabilized allylic carbocation. Subsequent attack by a nucleophile (Nu-) can then occur at either C5 or C6, leading to different addition products. The distribution of these products is dependent on the specific electrophile, nucleophile, and reaction conditions.

The stereoselectivity of these reactions is also a key consideration. The approach of the electrophile can be influenced by the existing stereochemistry of the molecule and may lead to the formation of diastereomeric products.

Acid-Catalyzed Transformations of this compound

In the presence of acids, this compound can undergo a variety of transformations. Protonation of the carbonyl oxygen activates the dienone system towards nucleophilic attack and can also facilitate isomerization and cyclization reactions.

Under acidic conditions, the formation of an enol is a possible transformation. This involves the protonation of the carbonyl oxygen followed by the removal of a proton from the α-carbon (C2). For an asymmetrical ketone like this compound, there is the potential to form different enols, which can be subject to kinetic and thermodynamic control.

Nucleophilic Additions to the Enone Moiety of this compound

The dienone system of this compound possesses electrophilic carbon atoms that are susceptible to nucleophilic attack. These additions can occur either directly at the carbonyl carbon (1,2-addition) or at the β-carbon of the α,β-unsaturated ketone system (1,4-addition or Michael-type addition). The extended conjugation also allows for the possibility of 1,6-addition.

Michael-type Additions to the α,β-Unsaturated Ketone

Michael-type or conjugate addition is a characteristic reaction of α,β-unsaturated carbonyl compounds. In this reaction, a soft nucleophile adds to the β-carbon of the enone system. For this compound, this would correspond to the addition of a nucleophile to the C5 position. This reaction proceeds via the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate, typically during workup, yields the 1,4-adduct.

The general mechanism for a Michael addition is as follows:

A nucleophile attacks the β-carbon of the α,β-unsaturated ketone.

The resulting enolate is protonated at the α-carbon.

A variety of nucleophiles can participate in Michael additions, including enolates, amines, thiols, and certain organometallic reagents. The choice of nucleophile and reaction conditions can influence the regioselectivity between 1,4- and 1,6-addition.

Reactivity with Organometallic Reagents

Organometallic reagents are a versatile class of nucleophiles that can react with dienones in several ways. The outcome of the reaction is highly dependent on the nature of the organometallic reagent.

Hard Nucleophiles (e.g., Grignard reagents, Organolithium reagents): These reagents typically favor direct 1,2-addition to the carbonyl group. The reaction of this compound with a Grignard reagent (RMgX) would be expected to primarily yield a tertiary alcohol resulting from the attack at the carbonyl carbon (C3).

Soft Nucleophiles (e.g., Organocuprates): Gilman reagents (lithium dialkylcuprates, R₂CuLi) are known to be excellent reagents for conjugate addition to α,β-unsaturated ketones. Therefore, the reaction of this compound with an organocuprate is expected to result in the formation of a new carbon-carbon bond at the C5 position (1,4-addition) or potentially at the C7 position (1,6-addition). The softer nature of the organocuprate directs its attack to the softer electrophilic carbon of the double bond rather than the harder carbonyl carbon.

| Organometallic Reagent | Expected Major Product Type |

| Grignard Reagent (RMgX) | 1,2-Addition (Tertiary Alcohol) |

| Organolithium Reagent (RLi) | 1,2-Addition (Tertiary Alcohol) |

| Gilman Reagent (R₂CuLi) | 1,4- or 1,6-Conjugate Addition |

Pericyclic Reactions Involving this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The conjugated diene moiety within this compound makes it a potential candidate for various pericyclic reactions, including electrocyclizations and cycloadditions.

Electrocyclization: An electrocyclic reaction is an intramolecular pericyclic reaction that involves the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product. For a conjugated triene system, which is structurally related to the dienone, thermal conditions can induce a 6π-electrocyclization to form a cyclohexadiene ring. libretexts.org Photochemical conditions can lead to a different stereochemical outcome. libretexts.org While this compound is a dienone, the possibility of its participation in such a reaction under appropriate thermal or photochemical conditions is a subject for investigation. The stereochemistry of the product would be dictated by the Woodward-Hoffmann rules for pericyclic reactions. libretexts.org

Cycloaddition Reactions: Cycloaddition reactions involve the coming together of two or more π-electron systems to form a new ring. The dienone system in this compound can potentially act as either a 4π or a 2π component in a cycloaddition reaction.

[4+2] Cycloaddition (Diels-Alder Reaction): The conjugated diene portion of the molecule could potentially react with a dienophile in a Diels-Alder reaction to form a six-membered ring. The reactivity of the dienone in this context would be influenced by the electron-withdrawing nature of the carbonyl group.

[6+4] Cycloaddition: In some cases, conjugated trienes can participate in [6+4] cycloadditions with a suitable diene. organicreactions.org Although less common than the Diels-Alder reaction, the possibility of this compound acting as a 6π component in such a reaction is a theoretical consideration.

Sigmatropic Rearrangements: A sigmatropic rearrangement is a pericyclic reaction in which a σ-bond migrates across a π-system. The Cope and Claisen rearrangements are well-known examples of libretexts.orglibretexts.org-sigmatropic rearrangements. While the basic structure of this compound does not directly lend itself to these specific named rearrangements without prior modification, the potential for other types of sigmatropic shifts, such as hydrogen shifts, could be explored under thermal or photochemical conditions.

Diels-Alder Reactions with Dienophiles

The conjugated diene moiety in this compound is theoretically capable of undergoing [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, with a range of dienophiles. In such reactions, the diene would react with an alkene or alkyne to form a six-membered ring. The regioselectivity and stereoselectivity of these hypothetical reactions would be governed by the electronic effects of the substituents on both the diene and the dienophile, as well as by steric hindrance.

Due to the lack of specific experimental data for this compound, a data table of its Diels-Alder reactions cannot be provided.

Electrocyclic Ring Closures and Openings

Electrocyclic reactions, which involve the intramolecular formation or cleavage of a ring system, are another potential transformation for this compound. Under thermal or photochemical conditions, the conjugated diene could theoretically undergo a 4π-electrocyclic ring closure to form a corresponding cyclobutene (B1205218) derivative. The stereochemical outcome of such a reaction would be dictated by the Woodward-Hoffmann rules, which predict a conrotatory or disrotatory motion of the termini of the π-system depending on the reaction conditions.

Conversely, a substituted cyclobutene derivative could undergo an electrocyclic ring-opening to form a substituted 1,3-diene analogous to this compound.

A summary of the expected stereochemical outcomes for 4π electrocyclic reactions is presented below:

| Number of π Electrons | Reaction Condition | Mode of Ring Closure/Opening |

| 4π | Thermal | Conrotatory |

| 4π | Photochemical | Disrotatory |

Oxidation and Reduction Pathways of this compound

The distinct functional groups in this compound—the carbonyl group and the carbon-carbon double bonds—allow for selective oxidation and reduction reactions.

Selective Reduction of Carbonyl and Olefinic Moieties

The selective reduction of either the carbonyl group or the olefinic double bonds is a common strategy in organic synthesis. For a compound like this compound, various reducing agents could be employed to achieve specific outcomes.

For instance, sodium borohydride (B1222165) (NaBH₄) would be expected to selectively reduce the ketone to a secondary alcohol, leaving the diene system intact. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would also primarily target the carbonyl group. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) would likely reduce both the carbon-carbon double bonds and the carbonyl group, leading to the fully saturated alcohol.

A table of potential selective reduction reactions is outlined below:

| Reagent | Targeted Functional Group | Expected Product |

| Sodium borohydride (NaBH₄) | Carbonyl | 6-Methylhepta-4,6-dien-3-ol |

| Lithium aluminum hydride (LiAlH₄) | Carbonyl | 6-Methylhepta-4,6-dien-3-ol |

| Hydrogen (H₂) with Pd/C | Carbonyl and Olefins | 6-Methylheptan-3-ol |

Oxidative Cleavage and Functionalization Reactions

Oxidative cleavage of the carbon-carbon double bonds in this compound could be achieved using strong oxidizing agents like ozone (O₃) followed by a workup with an oxidizing or reducing agent, or with potassium permanganate (B83412) (KMnO₄) under harsh conditions. This would lead to the fragmentation of the molecule into smaller carboxylic acids and ketones.

Epoxidation of the double bonds could be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), potentially with some selectivity for the more electron-rich double bond.

Rearrangement Reactions of this compound

The structure of this compound is susceptible to various rearrangement reactions, particularly under acidic or thermal conditions. For example, acid catalysis could promote isomerization of the double bonds or facilitate sigmatropic rearrangements. While no specific rearrangement reactions of this compound have been documented, the general principles of pericyclic and cationic rearrangements suggest that such transformations are plausible.

Advanced Spectroscopic and Structural Elucidation Techniques for 6 Methylhepta 4,6 Dien 3 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the chemical environment of individual nuclei.

To unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts and to piece together the complete bonding network of 6-Methylhepta-4,6-dien-3-one, a series of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons within the molecule. For this compound, COSY would show correlations between the protons on the ethyl group, the vinyl protons of the dienone system, and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C chemical shifts based on their attached, and usually more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. HMBC is instrumental in connecting the different spin systems identified in the COSY spectrum, such as linking the ethyl group to the carbonyl carbon and the methyl groups to the double bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry, such as the E or Z configuration of the double bonds, by observing through-space interactions between specific protons.

A predicted ¹H NMR spectrum provides initial chemical shift information, which is then refined and expanded upon by these 2D techniques. np-mrd.orgnp-mrd.org

Table 1: Predicted ¹H NMR Chemical Shifts for a Derivative of this compound

| Atom No. | Predicted Chemical Shift (ppm) |

|---|---|

| H-1 | 1.05 (t) |

| H-2 | 2.50 (q) |

| H-4 | 6.20 (d) |

| H-5 | 7.10 (d) |

| H-6' | 1.90 (s) |

| H-7 | 5.30 (s) |

Note: This is a generalized prediction for a related structure. Actual values for this compound would be determined experimentally.

The conjugated diene system in this compound allows for the possibility of different rotational isomers, or conformers. Dynamic NMR (DNMR) studies, which involve acquiring NMR spectra at various temperatures, can provide valuable information about the energy barriers between these conformers. By analyzing changes in the line shapes of the NMR signals as a function of temperature, it is possible to determine the rates of conformational exchange and the thermodynamic parameters associated with these processes. This can reveal the preferred conformation of the molecule in solution and the flexibility of the carbon backbone.

High-Resolution Mass Spectrometry (HRMS) for Fragment Analysis and Isomer Differentiation

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₈H₁₂O), HRMS would confirm the molecular formula by providing a highly accurate mass measurement. nih.gov

Furthermore, the fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of the atoms and to differentiate between isomers that might have the same molecular formula but different arrangements of atoms. For instance, the fragmentation of this compound would likely involve characteristic losses of the ethyl group, methyl groups, and carbon monoxide from the ketone functionality.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also provide information about molecular conformation.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C stretching vibrations are often strong in the Raman spectrum, which can be particularly useful for studying the conjugated system. Polarization measurements in Raman spectroscopy can also aid in the assignment of vibrational modes and provide further conformational insights.

Chiroptical Spectroscopy (Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination (if chiral derivatives are studied)

The parent compound, this compound, is achiral. However, if chiral derivatives are synthesized, for instance, by introducing a stereocenter, chiroptical techniques become indispensable for determining the absolute configuration of the new stereocenter.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of the atoms and can be compared with theoretically calculated spectra to assign the absolute configuration.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, known as a Cotton effect, is also characteristic of the stereochemistry of the molecule.

X-ray Crystallography for Solid-State Structural Analysis (if crystalline derivatives are obtained)

Should a suitable crystalline derivative of this compound be prepared, single-crystal X-ray crystallography can provide the most definitive and detailed three-dimensional structural information. This technique determines the precise positions of all atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. This information is invaluable for confirming the connectivity and stereochemistry determined by other spectroscopic methods and provides a detailed picture of the molecule's conformation in the solid state. While obtaining suitable crystals can be a challenge, the resulting structural data is considered the gold standard in structural elucidation. researchgate.netresearchgate.net

Computational and Theoretical Investigations of 6 Methylhepta 4,6 Dien 3 One

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of organic molecules. For 6-methylhepta-4,6-dien-3-one, these methods provide a molecular-level understanding of its behavior.

Frontier Molecular Orbital Analysis (HOMO-LUMO) of this compound

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. nih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. nih.gov Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic nature. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive. nih.gov

For this compound, the conjugated system, encompassing the α,β-unsaturated ketone and the dienyl moiety, dictates the nature of the frontier orbitals. The HOMO is expected to have significant electron density localized over the diene system, particularly at the terminal carbon (C7) and the carbon bearing the methyl group (C6), as well as the oxygen atom of the carbonyl group. The LUMO, on the other hand, would likely be distributed over the α,β-unsaturated ketone system, with significant coefficients on the β-carbon (C4) and the carbonyl carbon (C3), making these sites susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.75 |

| HOMO-LUMO Gap | 5.10 |

Note: These values are hypothetical and serve as a plausible representation for this molecule based on general principles of FMO theory.

Reaction Pathway Elucidation and Transition State Analysis

Computational methods can map out the potential energy surface for a chemical reaction, identifying the most favorable reaction pathways and the structures of transient intermediates and transition states. For a molecule like this compound, which possesses multiple reactive sites, this analysis is invaluable. For instance, in a Michael addition reaction, a nucleophile could attack at the β-carbon (C4). Theoretical calculations can determine the activation energy for this process by locating the transition state structure. Similarly, the dienyl portion of the molecule could participate in cycloaddition reactions, such as a Diels-Alder reaction. nih.gov Computational analysis can predict the stereoselectivity and regioselectivity of such reactions by comparing the activation barriers of different possible approaches of the dienophile. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)

Quantum mechanical calculations can provide accurate predictions of various spectroscopic parameters, which are essential for the characterization of a molecule. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) method are commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov For this compound, these calculations can help assign the signals in its ¹H and ¹³C NMR spectra. For instance, the protons on the conjugated system are expected to appear in the downfield region of the ¹H NMR spectrum due to deshielding effects.

Similarly, the vibrational frequencies in an Infrared (IR) spectrum can be computed. nih.gov These calculations can predict the characteristic stretching frequencies for the carbonyl group (C=O), the carbon-carbon double bonds (C=C), and the carbon-hydrogen bonds (C-H) in this compound.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹³C NMR Chemical Shift (C=O) | ~198 ppm |

| ¹³C NMR Chemical Shift (C4) | ~125 ppm |

| ¹³C NMR Chemical Shift (C5) | ~145 ppm |

| ¹H NMR Chemical Shift (H4) | ~6.2 ppm |

| ¹H NMR Chemical Shift (H5) | ~7.0 ppm |

| IR Frequency (C=O stretch) | ~1685 cm⁻¹ |

| IR Frequency (C=C stretch) | ~1640, 1610 cm⁻¹ |

Note: These are hypothetical predicted values based on the functional groups present in the molecule.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. dergipark.org.tr For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule might interact with other molecules, such as a solvent or a biological receptor. By simulating the molecule in a solvent box, one can study the specific intermolecular interactions, like hydrogen bonding between the carbonyl oxygen and protic solvents, and how these interactions influence the molecule's conformation and reactivity.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. researchgate.netresearchgate.net DFT studies on this compound can provide a detailed understanding of its reaction mechanisms. For example, in a base-catalyzed isomerization reaction, DFT calculations can be used to model the step-by-step process of proton abstraction and re-addition, determining the relative energies of all intermediates and transition states. This allows for a quantitative assessment of the reaction's feasibility and the factors that control its outcome. researchgate.net DFT is also well-suited for studying the thermodynamics of reactions involving this compound, such as its heat of formation and reaction enthalpies. researchgate.net

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Analogues (mechanistic, not clinical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their activity. researchgate.net In a mechanistic context, QSAR can be used to understand how structural modifications to this compound analogues affect their chemical reactivity. For this, a set of analogues would be synthesized or computationally designed, and their reactivity in a specific reaction (e.g., rate of reaction with a model nucleophile) would be determined. Various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would then be calculated for each analogue. A QSAR model can then be developed to establish a mathematical relationship between these descriptors and the observed reactivity. nih.gov This can provide valuable insights into the reaction mechanism and guide the design of new molecules with desired reactivity profiles.

Table 3: Hypothetical Analogues of this compound for a Mechanistic QSAR Study

| Analogue | Modification | Expected Effect on Reactivity (e.g., towards a nucleophile) |

| 1 | Parent (this compound) | Baseline |

| 2 | Electron-withdrawing group at C7 (e.g., -NO₂) | Increased electrophilicity at C4, potentially faster reaction rate. |

| 3 | Electron-donating group at C7 (e.g., -OCH₃) | Decreased electrophilicity at C4, potentially slower reaction rate. |

| 4 | Bulkier substituent at C6 (e.g., -C(CH₃)₃) | Steric hindrance may slow down the reaction rate. |

| 5 | Replacement of C=O with C=S | Altered electronic properties and reactivity of the Michael acceptor. |

Note: This table presents a hypothetical set of analogues and their expected qualitative effects on reactivity for the purpose of illustrating a mechanistic QSAR study.

Biological and Biochemical Relevance of 6 Methylhepta 4,6 Dien 3 One Mechanistic Focus

Biosynthesis of 6-Methylhepta-4,6-dien-3-one in Natural Systems

Elucidation of Enzyme-Catalyzed Pathways

No information has been found on the specific enzymes that catalyze the formation of this compound.

Identification of Precursors and Intermediates

The direct precursors and intermediates in the biosynthetic pathway of this compound have not been identified in the searched literature.

Molecular Mechanisms of Interaction with Biological Targets

Enzyme Inhibition and Activation Studies (in vitro, mechanistic)

There are no available in vitro studies detailing the inhibitory or activatory effects of this compound on specific enzymes.

Receptor Binding and Ligand-Protein Interaction Profiling (mechanistic)

No data from receptor binding assays or detailed ligand-protein interaction profiles for this compound have been reported.

Role as a Signaling Molecule or Precursor in Biochemical Pathways

The potential role of this compound as a signaling molecule or as a precursor in other biochemical pathways is currently unknown.

Structure-Activity Relationship (SAR) Studies at the Molecular Level (non-clinical)

No specific, non-clinical structure-activity relationship (SAR) studies for this compound have been identified in the available literature.

For the broader class of α,β-unsaturated ketones, SAR studies often focus on how modifications to the substituents on the carbon framework affect their reactivity and biological activity. For instance, in a series of synthesized curcumin (B1669340) analogues, which are also dienones, modifications to the terminal aromatic rings were shown to significantly impact their anticancer potency. nih.gov Another study on novel α,β-unsaturated ketones demonstrated that specific substitutions could enhance their activity as EGFR inhibitors. nih.gov

A hypothetical SAR study for this compound would likely involve synthesizing analogues with modifications at various positions, such as:

Altering the methyl group at the 6-position to other alkyl or functional groups.

Shifting the positions of the double bonds.

Introducing substituents on the dienone backbone.

These theoretical modifications are presented in the table below for illustrative purposes only, as no experimental data for this compound has been found.

Table 1: Theoretical Modifications for Hypothetical SAR Studies of this compound

| Modification Position | Type of Modification | Potential Impact on Activity (Hypothetical) |

| 6-Methyl Group | Replacement with larger alkyl groups | Could alter steric hindrance and receptor binding. |

| 6-Methyl Group | Introduction of polar functional groups (e.g., -OH, -NH2) | May increase solubility and introduce new hydrogen bonding interactions. |

| Dienone System | Saturation of one or both double bonds | Would likely reduce or eliminate Michael reactivity, serving as a negative control. |

| Carbonyl Group | Reduction to a hydroxyl group | Would change the compound's electronic properties and hydrogen bonding capacity. |

Derivatization for Enhanced Mechanistic Probing in Biological Systems

No published research was found detailing the derivatization of this compound for the purpose of creating molecular probes to investigate its biological mechanisms.

In general, the derivatization of biologically active compounds for mechanistic studies is a common strategy in chemical biology. For a compound like this compound, this could involve:

Affinity Probes: Attaching a biotin (B1667282) or other affinity tag to a non-critical position on the molecule to facilitate the isolation and identification of its protein targets (pull-down assays).

Fluorescent Probes: Conjugating a fluorophore to the molecule to allow for visualization of its subcellular localization and dynamics using fluorescence microscopy.

The table below outlines potential derivatization strategies that could theoretically be applied to this compound, based on common practices in chemical biology.

Table 2: Theoretical Derivatization Strategies for Mechanistic Probing of this compound

| Probe Type | Derivatization Strategy | Intended Application |

| Affinity Probe | Addition of a terminal alkyne or azide (B81097) for click chemistry ligation with a biotin tag. | Identification of cellular binding partners. |

| Fluorescent Probe | Conjugation with a small fluorophore (e.g., nitrobenzofurazan) at a site distal to the dienone moiety. | Live-cell imaging to determine subcellular localization. |

| Photoaffinity Probe | Incorporation of a photo-reactive group (e.g., diazirine) to enable covalent cross-linking to target proteins upon UV irradiation. | Covalent capture of target proteins for identification. |

Advanced Analytical Methodologies for 6 Methylhepta 4,6 Dien 3 One and Its Metabolites

Development of Hyphenated Techniques for Trace Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, are the cornerstone of modern analytical chemistry for trace analysis. The combination of chromatography's separating power with mass spectrometry's identification capabilities provides an unparalleled tool for analyzing compounds like 6-Methylhepta-4,6-dien-3-one.

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds such as this compound. scioninstruments.com The optimization of GC-MS parameters is crucial for achieving the required sensitivity and resolution. Key parameters include the choice of the capillary column, temperature programming, and injector settings. For a ketone like this compound, a non-polar or medium-polarity column is typically employed. uoguelph.ca

The sample is vaporized in the injector and separated in the column based on boiling points and chemical interactions with the stationary phase. scioninstruments.com After separation, analytes enter the mass spectrometer, where they are ionized and detected by their mass-to-charge ratio, providing detailed molecular information. scioninstruments.com

Table 1: Representative GC-MS Parameters for Ketone Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Injector Temperature | 250 - 280 °C | Ensures complete vaporization of the analyte without thermal degradation. uin-alauddin.ac.idnih.gov |

| Injection Mode | Splitless or Split (e.g., 10:1 ratio) | Splitless mode is used for trace analysis to maximize analyte transfer to the column. uoguelph.cauin-alauddin.ac.id |

| Carrier Gas | Helium (99.999% purity) | Inert gas that carries the sample through the column. uin-alauddin.ac.id |

| Flow Rate | 1 mL/min (Constant Flow) | Maintains consistent separation and retention times. uin-alauddin.ac.id |

| Column Type | Non-polar (e.g., DB-5ms) or Medium-Polar (e.g., Equity-1701) | Separation based on boiling point and polarity. Non-polar columns are standard for general volatile analysis. uoguelph.casigmaaldrich.com |

| Oven Program | Initial Temp: 50°C (hold 2 min), Ramp 8°C/min to 250°C, Ramp 10°C/min to 280°C (hold 5-10 min) | A temperature gradient is used to separate compounds with a wide range of boiling points. uin-alauddin.ac.idnih.gov |

| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and the MS. nih.gov |

| Ion Source Temp | 230 °C | Temperature at which ionization occurs. nih.gov |

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching. nih.gov |

| Scan Range | 40 - 500 amu | Mass range monitored to detect the parent ion and characteristic fragments of the target analyte. uin-alauddin.ac.id |

This table presents typical starting parameters for method development. Actual values must be optimized for the specific instrument and application.

For the analysis of more polar, thermolabile, or non-volatile metabolites of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique. nih.gov LC-MS/MS offers high sensitivity and specificity, allowing for the direct analysis of target compounds in complex mixtures, such as urine, with minimal sample preparation. nih.gov

The power of LC-MS/MS in metabolite identification lies in its ability to provide structural information. By comparing the fragmentation pattern (product ion spectrum) of a suspected metabolite with that of the parent compound, its structure can be inferred. nih.gov This is based on the principle that metabolites typically retain a significant portion of the parent drug's core structure. nih.gov

To enhance the speed and efficiency of separations, advanced chromatographic techniques are often employed.

Ultra-Performance Liquid Chromatography (UPLC): UPLC systems use columns with smaller particle sizes (<2 µm), which operate at higher pressures than conventional HPLC. This results in significantly faster analysis times and improved resolution. For instance, UPLC can reduce the analysis time for ketones by as much as 75% compared to traditional HPLC, while maintaining excellent reproducibility. waters.com UPLC-MS/MS has been successfully used for the rapid and specific quantification of ketone bodies in biological samples. nih.govnih.gov

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is well-suited for the analysis of volatile and non-polar compounds like terpenes, which are structurally similar to this compound. nih.govjascoinc.com SFC offers advantages such as rapid analysis, reduced consumption of organic solvents, and compatibility with mass spectrometry. researchgate.netjascoinc.com It presents a viable alternative to GC for the analysis of volatile compounds and can be performed on a single instrument platform for both polar and non-polar analytes. nih.govjascoinc.com

Sample Preparation Strategies for Diverse Matrices

Effective sample preparation is a critical step to isolate and concentrate this compound and its metabolites from the sample matrix, thereby removing interfering substances and improving analytical sensitivity. scioninstruments.com

Various protocols can be employed depending on the sample matrix (e.g., biological fluids, environmental samples, food products) and the volatility of the analyte.

Headspace Analysis: This technique is ideal for isolating volatile compounds like this compound from solid or liquid samples. The sample is sealed in a vial and heated, allowing volatile analytes to partition into the gas phase (headspace) above the sample. scioninstruments.comhplcvials.com An aliquot of this vapor is then injected into the GC. Dynamic headspace, or purge-and-trap, uses an inert gas to purge volatiles from the sample onto a sorbent trap, which is then heated to desorb the concentrated analytes into the GC, significantly increasing sensitivity. hplcvials.com

Solid Phase Microextraction (SPME): SPME is a solvent-free extraction method where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample or its headspace. thermofisher.com Analytes adsorb to the fiber, which is then transferred to the GC injector for thermal desorption. It is a simple and effective technique for concentrating volatile and semi-volatile compounds. sigmaaldrich.comthermofisher.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous and an organic solvent. scioninstruments.com The analyte is extracted into the organic layer, which is then collected and often concentrated before analysis. scioninstruments.comorganomation.com

Solid Phase Extraction (SPE): SPE is a technique used to clean up and concentrate analytes from a liquid sample. The sample is passed through a cartridge containing a solid sorbent. Interfering compounds are washed away, and the analyte of interest is selectively eluted with a small volume of solvent. scioninstruments.com

Table 2: Comparison of Common Extraction Techniques for Volatile Ketones

| Technique | Principle | Advantages | Common Applications |

|---|---|---|---|

| Headspace Analysis | Partitioning of volatile analytes between sample and gas phase. hplcvials.com | Simple, automated, minimizes matrix interference. scioninstruments.com | Analysis of volatiles in beverages, environmental solids, and polymers. |

| SPME | Adsorption of analytes onto a coated fiber. thermofisher.com | Solvent-free, simple, good for trace analysis. sigmaaldrich.comthermofisher.com | Environmental monitoring, food and flavor analysis. sigmaaldrich.com |

| LLE | Differential solubility in immiscible solvents. scioninstruments.com | High recovery for certain analytes, well-established. | Extraction from aqueous samples like urine or wastewater. |

| SPE | Adsorption onto a solid sorbent followed by selective elution. scioninstruments.com | High concentration factors, removes interferences, can be automated. | Biological fluids, environmental water samples. |

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. research-solution.com For ketones like this compound, derivatization can increase volatility and thermal stability for GC analysis and enhance detector response. uoguelph.caresearchgate.net

Oximation: Ketones can be reacted with hydroxylamine (B1172632) reagents to form oxime derivatives. A particularly effective reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). sigmaaldrich.comresearch-solution.com The resulting PFBHA-oximes are stable and highly responsive to electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry, which provides excellent sensitivity and selectivity. sigmaaldrich.comnih.gov

Silylation: For metabolites of this compound that may contain hydroxyl groups, silylation is a common derivatization technique. Reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) or N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) replace active hydrogens with non-polar trimethylsilyl (B98337) (TMS) groups. research-solution.comyoutube.com This process increases volatility and reduces polarity, making the compounds more amenable to GC analysis. youtube.com To prevent the formation of multiple byproducts from keto-enol tautomerism, keto groups are often protected via methoximation prior to silylation. youtube.com

Table 3: Common Derivatization Reagents for Ketones and Metabolites

| Reagent | Target Functional Group | Derivative Formed | Purpose |

|---|---|---|---|

| PFBHA | Ketone, Aldehyde | PFB-Oxime | Increases volatility and provides high sensitivity with ECD or NCI-MS detection. sigmaaldrich.comnih.gov |

| Methoxyamine HCl | Ketone, Aldehyde | Methoxime | Protects carbonyl group, prevents tautomerization and formation of multiple derivatives during subsequent silylation. youtube.com |

| MSTFA / BSTFA | Hydroxyl, Carboxyl, Amine | Trimethylsilyl (TMS) Ether/Ester | Replaces active hydrogens, increasing volatility and thermal stability for GC analysis. research-solution.comyoutube.com |

Method Validation for Research Applications

The validation of analytical methods is a critical process to ensure the reliability and accuracy of experimental data. For a compound like this compound, which is a volatile ketone, methods such as Gas Chromatography-Mass Spectrometry (GC-MS) are typically employed for quantification in various matrices. While specific validation data for this compound is not extensively available in public literature, we can infer the expected performance characteristics from validated methods for structurally similar compounds, such as the isomeric 6-Methyl-3,5-heptadien-2-one and other volatile ketones. nih.govoup.commdpi.comresearchgate.net

Method validation encompasses several key parameters:

Linearity: This establishes the proportional relationship between the concentration of the analyte and the analytical signal. For GC-MS analysis of volatile compounds, a linear range is typically established by analyzing a series of standard solutions at different concentrations. The linearity is often evaluated by the coefficient of determination (R²), which should ideally be close to 1.0.

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated.

Precision: This measures the degree of agreement among repeated measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Limit of Detection (LOD): This is the lowest concentration of an analyte that can be reliably detected by the analytical method, though not necessarily quantified with acceptable accuracy and precision.

Limit of Quantitation (LOQ): This is the lowest concentration of an analyte that can be determined with acceptable accuracy and precision.

The following interactive table provides illustrative examples of typical validation parameters that would be expected for a GC-MS method for the analysis of a volatile ketone like this compound in a biological matrix.

| Parameter | Typical Value/Range | Method |

| **Linearity (R²) ** | > 0.99 | GC-MS |

| Accuracy (% Recovery) | 90-110% | Spiked Matrix Samples |

| Precision (RSD) | < 15% | Replicate Injections |

| LOD | 0.1 - 1 ng/mL | Signal-to-Noise Ratio (3:1) |

| LOQ | 0.5 - 5 ng/mL | Signal-to-Noise Ratio (10:1) |

Note: The values in this table are illustrative and based on typical performance characteristics of GC-MS methods for similar volatile organic compounds. Actual values for a specific validated method for this compound may vary.

Isotopic Labeling and Tracing Techniques for Metabolic Studies

Isotopic labeling is a powerful tool for elucidating the metabolic fate of compounds within a biological system. nih.govnih.gov This technique involves replacing one or more atoms of a molecule with their stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). The isotopically labeled compound, or tracer, is then introduced into a biological system, and its transformation into various metabolites can be tracked using mass spectrometry. uky.edu

For a compound like this compound, which is a terpenoid-like unsaturated ketone, isotopic labeling can provide invaluable insights into its metabolic pathways. Terpenoids are known to undergo a variety of metabolic transformations, including oxidation, reduction, and conjugation. bohrium.comuni-bonn.denih.gov

The general workflow for a metabolic study using isotopic labeling involves several key steps:

Synthesis of the Labeled Compound: An isotopically labeled version of this compound would be synthesized. For instance, ¹³C atoms could be incorporated into the carbon backbone of the molecule.

In Vivo or In Vitro Administration: The labeled compound is administered to a model organism (in vivo) or introduced into a cell culture or tissue homogenate (in vitro).

Sample Collection and Preparation: At various time points, biological samples such as blood, urine, or tissue are collected. The samples are then processed to extract the metabolites.

Mass Spectrometric Analysis: The extracted metabolites are analyzed by a mass spectrometer, often coupled with a separation technique like GC or LC. The mass spectrometer can distinguish between the unlabeled and labeled metabolites based on their mass-to-charge ratio.

Data Analysis and Pathway Elucidation: By identifying the labeled metabolites and their relative abundances over time, researchers can reconstruct the metabolic pathways of the parent compound.

While specific metabolic studies on this compound are not widely reported, research on other unsaturated ketones and terpenoids has demonstrated the utility of these techniques. For example, studies on the metabolism of other dienone compounds have shown that they can undergo reduction of the ketone group and saturation of the double bonds. researchgate.net Isotopic labeling would be instrumental in confirming these and other potential metabolic transformations of this compound, such as hydroxylation or conjugation with glutathione.

Environmental Fate and Transformation of 6 Methylhepta 4,6 Dien 3 One

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of a chemical substance in the environment through non-biological processes. Key pathways for organic compounds include phototransformation, hydrolysis, and oxidation.

Phototransformation and Photodegradation under Simulated Environmental Conditions

No studies were found that investigated the phototransformation or photodegradation of 6-Methylhepta-4,6-dien-3-one under simulated environmental conditions. Therefore, its rate of breakdown due to sunlight and the nature of any resulting photoproducts remain unknown.

Hydrolytic Stability and Oxidation Mechanisms

There is no available data on the hydrolytic stability of this compound, which would describe its reactivity with water under various pH conditions. Similarly, information regarding its oxidation mechanisms in the environment, for instance through reactions with hydroxyl radicals in the atmosphere or other oxidants in water and soil, is not documented in the reviewed literature.

Biotic Transformation and Biodegradation Studies

Biotic transformation involves the degradation of a chemical by living organisms, primarily microorganisms. This is a critical process in determining the persistence of a compound in the environment.

Microbial Degradation Pathways in Environmental Systems

No research has been published detailing the microbial degradation pathways of this compound in environmental systems such as soil or water. The microorganisms capable of degrading this compound and the metabolic pathways involved have not been identified.

Identification of Environmental Metabolites

As no biodegradation studies have been conducted, there is no information on the potential environmental metabolites of this compound.

Environmental Partitioning and Mobility in Various Compartments (e.g., water, soil, air)

The environmental partitioning and mobility of a chemical describe its tendency to move between different environmental compartments. This is often predicted using properties like its octanol-water partition coefficient (Kow), soil organic carbon-water (B12546825) partition coefficient (Koc), and Henry's Law constant.

No empirical or modeled data for these partitioning coefficients for this compound were found. Consequently, its mobility in soil and its potential to volatilize from water to air cannot be determined at this time.

The following data tables remain unpopulated due to the absence of research findings.

Table 1: Abiotic Degradation Data for this compound

| Parameter | Value | Conditions | Reference |

| Photodegradation Half-life | Data not available | ||

| Hydrolysis Half-life (pH 5) | Data not available | ||

| Hydrolysis Half-life (pH 7) | Data not available | ||

| Hydrolysis Half-life (pH 9) | Data not available | ||

| Atmospheric Oxidation Rate Constant | Data not available |

Table 2: Biotic Degradation Data for this compound

| System | Degradation Rate / Half-life | Identified Metabolites | Reference |

| Soil | Data not available | Data not available | |

| Water | Data not available | Data not available | |

| Sediment | Data not available | Data not available |

Table 3: Environmental Partitioning Data for this compound

| Parameter | Value | Method | Reference |

| Log Kow | Data not available | ||

| Log Koc | Data not available | ||

| Henry's Law Constant (Pa·m³/mol) | Data not available |

Future Research Directions and Unexplored Avenues for 6 Methylhepta 4,6 Dien 3 One

Exploration of Novel Synthetic Pathways with Enhanced Sustainability

Future synthetic research should prioritize the development of environmentally benign and efficient methods for producing 6-methylhepta-4,6-dien-3-one. Current synthetic strategies for dienones often rely on classical condensation reactions that may not align with modern principles of green chemistry. the-gist.orgnih.gov A forward-looking approach would focus on atom economy, minimizing waste and utilizing sustainable resources. the-gist.org

Key areas for investigation include:

Catalytic Dehydrogenation: Palladium-catalyzed γ,δ-dehydrogenation of corresponding enones could offer a direct and atom-economical route to the dienone structure. researchgate.net Research should focus on developing selective catalysts that operate under mild conditions to prevent side reactions.

Metathesis Reactions: Enyne or diene cross-metathesis could provide a modular and convergent pathway, allowing for the facile introduction of structural diversity. mdpi.com The use of modern, well-defined catalysts, such as Grubbs' second-generation catalyst, could lead to high yields and stereoselectivity. mdpi.com

Biocatalytic Approaches: The use of enzymes or whole-cell systems for the oxidation of suitable precursors could offer a highly selective and sustainable manufacturing process, operating in aqueous media under ambient conditions.

These explorations would not only provide more efficient access to this compound but also contribute to the broader field of sustainable organic synthesis.

Deeper Mechanistic Understanding of this compound Reactivity

The reactivity of this compound is predicted to be rich and complex due to the interplay between the carbonyl group and the two carbon-carbon double bonds. A deeper mechanistic understanding is crucial for harnessing this reactivity in synthetic applications.

Future mechanistic studies should target:

Photochemical Reactions: Dienones are known to undergo a variety of photochemical transformations, including [2+2] cycloadditions and rearrangements. researchgate.netstudylib.netrsc.org Investigating the photoreactivity of this compound upon irradiation with different wavelengths of light could reveal novel pathways to complex molecular architectures like cyclobutanes. nih.govnih.gov The influence of its specific substitution pattern on quantum yields and reaction outcomes warrants detailed study. researchgate.net

Pericyclic Reactions: The conjugated diene moiety suggests potential participation in pericyclic reactions such as the Diels-Alder reaction. Characterizing its behavior as either a diene or a dienophile under thermal and Lewis acid-catalyzed conditions would significantly expand its synthetic utility.

Electrophilic and Nucleophilic Additions: Mapping the regioselectivity of additions across the conjugated system is essential. Computational studies combined with experimental validation can elucidate the kinetic and thermodynamic control elements, providing a predictive framework for its reactions with a wide range of nucleophiles and electrophiles.

Advanced Structural Characterization of Stereoisomers and Conformers

The stereochemistry and conformational preferences of this compound are critical determinants of its physical properties and reactivity. The molecule can exist as (E) and (Z) stereoisomers with respect to the C4=C5 double bond. Furthermore, rotation around the C3-C4 single bond gives rise to s-cis and s-trans conformers. ias.ac.innih.gov

Avenues for advanced structural characterization include:

High-Resolution Spectroscopy: The use of advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed to definitively assign the geometry of the stereoisomers and determine the preferred solution-state conformations. nih.gov

Computational Modeling: High-level quantum chemical calculations can be used to model the potential energy surface of the molecule. nih.govacs.org This would provide insights into the relative stabilities of the E/Z isomers and the s-cis/s-trans conformers, as well as the energy barriers for their interconversion.

Chiroptical Methods: While this compound is achiral, its derivatives could be chiral. For such derivatives, chiroptical techniques like circular dichroism (CD) spectroscopy could be used to study their stereochemical features in detail.

A comprehensive understanding of its three-dimensional structure will enable a more rational design of experiments for its application in stereoselective synthesis and materials science.

Targeted Biological Studies to Uncover Underexplored Molecular Interactions

Many naturally occurring and synthetic unsaturated ketones, particularly those derived from terpenes, exhibit significant biological activity. nih.govmicrobiologyjournal.orgnih.gov As a member of the terpenoid class of compounds, this compound represents an untapped resource for biological investigation. mdpi.comutuvolter.fi

Future research should focus on a systematic evaluation of its biological profile:

Broad-Spectrum Bioactivity Screening: The compound should be screened against a diverse range of biological targets, including various cancer cell lines, pathogenic bacteria and fungi, and inflammatory pathways. The bioactivity of ketones within the terpenoid class suggests this could be a fruitful area of research. nih.gov

Mechanism of Action Studies: Should any significant bioactivity be identified, subsequent studies must focus on elucidating the molecular mechanism of action. This would involve identifying specific protein or nucleic acid targets through techniques such as affinity chromatography and proteomics.

Structure-Activity Relationship (SAR) Studies: A focused synthesis program to create analogues of this compound would be essential. By systematically modifying the dienone scaffold, SAR studies can identify the key structural features responsible for any observed biological effects, guiding the development of more potent and selective compounds.

Development of Smart Materials or Catalytic Systems Incorporating this compound Substructures

The conjugated and photoreactive nature of the dienone functional group makes this compound an attractive building block for advanced materials and catalytic systems. nih.gov

Unexplored avenues in this domain include:

Photoresponsive Polymers: The dienone moiety can act as a photo-crosslinkable group. Incorporating this molecule as a monomer or a pendant group in polymers could lead to the development of "smart" materials that change their properties, such as solubility or mechanical strength, upon exposure to light.

Organic Electronics: The extended π-system of the molecule suggests that it, or polymers derived from it, could possess interesting electronic properties. Research into its potential use in organic semiconductors or as a component in dye-sensitized solar cells could be warranted.

Ligand Development for Catalysis: The dienone structure can serve as a bidentate ligand for transition metals. Exploring the coordination chemistry of this compound could lead to the discovery of novel catalysts for a variety of organic transformations, leveraging the unique steric and electronic environment provided by the ligand.

By pursuing these research directions, the scientific community can move beyond a preliminary understanding of this compound and begin to exploit its unique chemical properties for a wide range of practical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Methylhepta-4,6-dien-3-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of conjugated dienones like this compound often involves ketone functionalization and dehydration steps. For example, trifluoroacetic acid (TFA) in dichloromethane (DCM) can catalyze deprotection and cyclization reactions, as demonstrated in the synthesis of (S,4E,6E)-2-amino-1-hydroxyheptadeca-4,6-dien-3-one trifluoroacetate (64% yield) . Optimizing stoichiometry (e.g., 12 equivalents of superhydride for reduction) and reaction time (4 hours at 0°C) improves yield. Monitoring intermediates via thin-layer chromatography (TLC) ensures reaction progression .

Q. Which spectroscopic techniques are most effective for characterizing the conjugated dienone system in this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. The NMR spectrum of similar dienones shows diagnostic peaks for conjugated double bonds (δ 5.5–7.4 ppm) and ketone environments (δ 2.1–2.5 ppm) . Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide molecular weight confirmation and fragmentation patterns. For instance, cholesta-4,6-dien-3-one exhibits a base peak at m/z 382.62 (M) in GC-MS .

Advanced Research Questions

Q. How does the electronic structure of the 4,6-dien-3-one moiety influence its reactivity in Diels-Alder reactions?

- Methodological Answer : The electron-deficient α,β-unsaturated ketone system in 4,6-dien-3-one derivatives enhances electrophilicity, making them effective dienophiles. Computational studies (e.g., density functional theory) reveal that substituents like methyl groups at C6 increase orbital overlap with dienes, accelerating cycloaddition kinetics . Experimental validation using inverse electron-demand Diels-Alder reactions with electron-rich dienes (e.g., furans) can quantify reactivity trends .

Q. What metabolic pathways involve this compound, and how does its accumulation correlate with pathological conditions?

- Methodological Answer : Dienone derivatives like cholesta-4,6-dien-3-one are metabolized by hepatic enzymes (e.g., cytochrome P450) to cholestanol and 4-cholesten-3-one. Accumulation of such metabolites is linked to cerebrotendinous xanthomatosis (CTX), where defective bile acid synthesis leads to neurotoxicity. Serum profiling via LC-MS/MS can quantify dienone levels, with thresholds >10 ng/mL indicating CTX progression .

Q. How can computational modeling predict the binding affinity of this compound derivatives to viral proteases?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) assesses interactions between dienones and protease active sites. For example, (4Z,6E)-1,5-dihydroxy-1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one showed strong binding to SARS-CoV-2 main protease (M) with a docking score of −9.2 kcal/mol. Molecular dynamics simulations (100 ns) validate stability, measuring root-mean-square deviation (RMSD) <2.0 Å .

Data Contradiction Analysis

Q. How should researchers resolve conflicting spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or MS data often arise from stereochemical variations or solvent effects. For example, cholesta-4,6-dien-3-one’s NMR in DMSO-d shows downfield shifts (δ 8.18 ppm for NH groups) compared to CDCl. Multi-technique cross-validation (e.g., comparing GC-MS retention indices with NIST databases) and 2D NMR (COSY, HSQC) clarify structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.